3-Quinuclidinyl atrolactate
CAS No.: 107757-79-9
Cat. No.: VC20740173
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107757-79-9 |
---|---|
Molecular Formula | C16H21NO3 |
Molecular Weight | 275.34 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate |
Standard InChI | InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3 |
Standard InChI Key | JOWTXKLQSINMKI-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Canonical SMILES | CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Chemical and Physical Properties
3-Quinuclidinyl atrolactate, identified by CAS number 107757-79-9, is an organic compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . The IUPAC name for this compound is 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate. This chemical possesses specific physical properties that characterize its behavior in various conditions.
The following table summarizes the key chemical and physical properties of 3-Quinuclidinyl atrolactate:
Property | Value |
---|---|
CAS Number | 107757-79-9 |
Molecular Formula | C16H21NO3 |
Molecular Weight | 275.34 g/mol |
Density | 1.22 g/cm³ |
Boiling Point | 410°C at 760 mmHg |
Flash Point | 201.8°C |
Standard InChI | InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3 |
SMILES | CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
The compound features a quinuclidine moiety connected to an atrolactate group, creating a structure with specific pharmacological implications . The presence of a nitrogen-containing bicyclic system (1-azabicyclo[2.2.2]octane) attached to a phenylpropanoate ester contributes to its receptor binding characteristics and biological activity.
Pharmacological Properties and Receptor Interactions
3-Quinuclidinyl atrolactate belongs to a class of compounds that interact with muscarinic acetylcholine receptors in the central nervous system. Research has demonstrated that this compound functions as a muscarinic antagonist with unique binding characteristics compared to related compounds .
Receptor Selectivity
Studies have shown that 3-Quinuclidinyl atrolactate exhibits selective affinity for muscarinic receptor subtypes, particularly the M1 and M2 subtypes . This selectivity is significant because it provides insights into potential mechanisms through which antimuscarinic compounds exert their effects. In comparison with related compounds such as 3-quinuclidinyl benzilate (QNB) and 3-quinuclidinyl xanthene-9-carboxylate (QNX), 3-Quinuclidinyl atrolactate has demonstrated a specific binding profile .
Comparison with Related Compounds
When compared to structurally related compounds, 3-Quinuclidinyl atrolactate shows distinct pharmacological properties. Research findings suggest that while 3-quinuclidinyl benzilate demonstrates approximately equal affinity for both M1 and M2 receptor subtypes, 3-Quinuclidinyl atrolactate exhibits greater selectivity for the M1 receptor . This difference in receptor subtype selectivity may explain variations in behavioral effects observed in experimental models.
The rank order of binding affinities for muscarinic receptors among these related compounds has been determined to be: QNX ≥ QNB > QNA (3-Quinuclidinyl atrolactate) . This hierarchy of binding affinities provides valuable information for understanding structure-activity relationships in this class of compounds.
Behavioral Studies and Pharmacological Effects
Extensive research has been conducted to evaluate the central effects of 3-Quinuclidinyl atrolactate on behavior using animal models. These studies provide insights into the compound's potential pharmacological actions and mechanisms.
Pilocarpine-Induced Catatonia Test
The pilocarpine test has been employed to evaluate the central antimuscarinic activity of 3-Quinuclidinyl atrolactate. This test measures interference with pilocarpine-induced catatonia, which is thought to be centrally mediated by blockade of muscarinic acetylcholine receptors in the nigro-striatum .
In experimental studies with rats, 3-Quinuclidinyl atrolactate demonstrated a unique biphasic dose-response curve in the pilocarpine test, markedly different from the smooth dose-response curve observed with 3-quinuclidinyl benzilate . The response pattern for 3-Quinuclidinyl atrolactate showed maximal inhibition at 5.0 mg/kg, which decreased to control levels of catatonia at 0.5 mg/kg, followed by increased inhibition from 0.5 to 0.1 mg/kg, and then decreased again to control levels in the dose range of 0.1 to 0.01 mg/kg . This unusual biphasic pattern suggests complex interactions with multiple receptor systems.
Interestingly, the dose-response curve for 3-Quinuclidinyl atrolactate closely resembled that of 3-quinuclidinyl xanthene-9-carboxylate, with a slight shift to the left, suggesting potentially higher potency . Statistical analysis indicated that 3-Quinuclidinyl atrolactate and 3-quinuclidinyl xanthene-9-carboxylate produced significantly different effects compared to 3-quinuclidinyl benzilate, although no significant differences were observed between 3-Quinuclidinyl atrolactate and 3-quinuclidinyl xanthene-9-carboxylate themselves .
Research Implications and Applications
The unique pharmacological profile of 3-Quinuclidinyl atrolactate presents significant implications for both basic neuroscience research and potential therapeutic applications. The compound's selective receptor binding properties make it a valuable tool for investigating the roles of different muscarinic receptor subtypes in central nervous system function.
Receptor Subtype Characterization
The selective affinity of 3-Quinuclidinyl atrolactate for specific muscarinic receptor subtypes provides researchers with a means to differentiate between M1 and M2 receptor-mediated effects in experimental systems . This selectivity is particularly valuable given evidence suggesting that central muscarinic acetylcholine receptors may exist as two or more subtypes with distinct functional roles.
Dissociation of Pharmacological Effects
Research findings with 3-Quinuclidinyl atrolactate have contributed to the hypothesis that the antimuscarinic and potential nerve agent protective properties of this class of compounds might be separable from hallucinatory properties based on differential interactions with muscarinic receptor subtypes . The lack of correlation between receptor binding affinity and certain behavioral effects suggests complex pharmacological mechanisms that warrant further investigation.
One alternative hypothesis emerging from research with 3-Quinuclidinyl atrolactate is that the hallucinatory activity observed with muscarinic antagonists may be unrelated to interactions with muscarinic acetylcholine receptors and could instead be mediated by activity in other receptor systems . This possibility challenges earlier assumptions about the mechanism of action of these compounds.
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